(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.:
Cat. No.: VC13569427
Molecular Formula: C20H22O8
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22O8 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/t16-,17-,18+,19-,20-/m1/s1 |
| Standard InChI Key | HSTZMXCBWJGKHG-OUUBHVDSSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
| SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, delineates its stereochemical configuration and functional groups. Its molecular formula is C₂₀H₂₂O₈, with a molecular weight of 390.40 g/mol . The structure comprises:
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A resveratrol moiety (stilbene derivative) with a 4-hydroxyphenyl group linked via an ethenyl bridge.
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A β-D-glucopyranosyl unit attached at the 3-hydroxy position of the central phenol ring, confirmed by the stereodescriptors (2S,3R,4S,5S,6R) .
The glucopyranosyl group enhances water solubility compared to non-glycosylated stilbenes, as evidenced by its topological polar surface area (TPSA) of 140.00 Ų .
Spectroscopic and Computational Characterization
Key spectral data include:
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SMILES (Canonical):
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Computational models predict a logP value of 1.70, indicating moderate lipophilicity, balanced by eight hydrogen bond acceptors and six donors .
Synthesis and Biosynthesis
Laboratory Synthesis
While specific protocols for this compound are proprietary, analogous stilbene glycosides are synthesized via:
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Glycosylation: Protected D-glucose derivatives are coupled to resveratrol analogs using catalysts like BF₃·Et₂O.
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Deprotection: Acidic or enzymatic removal of protecting groups yields the final product.
Challenges include achieving stereochemical purity at the anomeric carbon (C1 of glucose), necessitating chiral chromatography or enzymatic methods.
Biosynthetic Pathways
In plants, stilbene glycosides are biosynthesized via:
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Phenylpropanoid pathway: Conversion of phenylalanine to cinnamic acid, followed by condensation with malonyl-CoA to form resveratrol.
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Glycosyltransferase-mediated steps: UDP-glucose serves as the sugar donor for O-glycosylation .
Pharmacological Properties
Antioxidant Activity
The compound’s phenolic hydroxyl groups and conjugated π-system enable free radical scavenging. Comparative studies with resveratrol suggest 2–3× higher in vitro antioxidant capacity due to glucosyl stabilization of the radical intermediate .
Anti-Inflammatory Effects
In murine macrophages, the compound inhibits NF-κB activation at IC₅₀ = 12.3 μM, surpassing resveratrol (IC₅₀ = 18.7 μM) . This effect correlates with reduced TNF-α and IL-6 secretion.
ADMET Profile
Absorption and Distribution
| Parameter | Value | Implication |
|---|---|---|
| Human Intestinal Absorption | 77.54% | Moderate oral bioavailability |
| Blood-Brain Barrier | 65.00% | Potential CNS activity |
| Plasma Protein Binding | 89.2% | Limited free fraction for activity |
Metabolism and Excretion
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CYP450 Interactions: Inhibits CYP3A4 (87.16% probability) and CYP2C9 (89.27%), risking drug-drug interactions .
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UGT Metabolism: 90% probability of glucuronidation, enhancing renal excretion .
Toxicity
| Parameter | Value | Concern Level |
|---|---|---|
| Hepatotoxicity | 94.98% | High |
| Reproductive Toxicity | 55.56% | Moderate |
| Acute Oral Toxicity | LD₅₀ = 320 mg/kg (rat) | Class III (WHO) |
Challenges and Future Directions
Synthesis Optimization
Current yields from plant extracts are <0.02%, necessitating heterologous biosynthesis in yeast or E. coli for scale-up .
Toxicity Mitigation
Structural modifications targeting the catechol moiety (predicted hepatotoxin) could reduce adverse effects. Prodrug strategies may improve therapeutic indices.
Clinical Translation
Phase I trials must address:
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